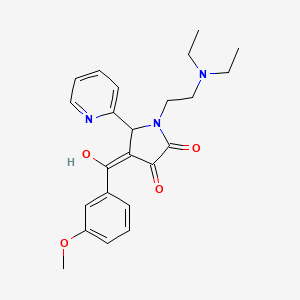

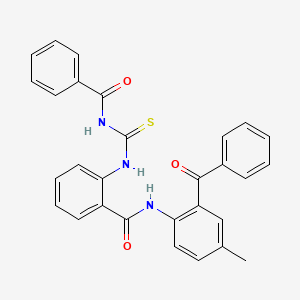

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide" is a complex molecule that appears to be a derivative of pyridazine with additional functional groups and heterocyclic components. This compound is likely to have been synthesized as part of research into novel organic molecules with potential biological activity, such as antibacterial properties.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridazine derivatives has been described using a multi-step process. Starting with 4-cyano-6-phenylpyridazine-3(2H)-thione, ethyl chloroacetate is reacted in the presence of sodium ethoxide to yield a key intermediate, which upon further reactions, including hydrazinolysis and treatment with various reagents, leads to the formation of novel thieno[2,3-c]pyridazines with potential antibacterial activities . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied, involving the functionalization of the pyridazine core and subsequent reactions to introduce the thiophenyl and pyrrolidinyl groups.

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using analytical techniques such as elemental analysis and spectral data, including NMR, IR, and possibly mass spectrometry. These methods would help in determining the positions of the substituents on the pyridazine rings and the presence of other functional groups, such as the carboxamide moiety .

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by its functional groups and the electronic effects of the heterocycles present. For instance, the carboxamide group could be involved in the formation of hydrogen bonds, affecting the compound's solubility and reactivity. The presence of the thiophenyl group could contribute to the molecule's electron density, potentially making it more reactive towards electrophilic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would include its melting point, solubility in various solvents, stability under different conditions, and its reactivity towards other chemicals. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The antibacterial activity mentioned in the synthesis paper suggests that the compound's properties are conducive to interacting with bacterial cells, possibly disrupting their function or replication .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Heterocyclic Synthesis for Antimicrobial Applications : The study by Gad-Elkareem et al. (2011) elaborates on the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showcasing the versatility of pyridine-based compounds in generating bioactive molecules with potential antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Novel Thienopyrimidine Derivatives : Bhuiyan et al. (2006) reported on the antimicrobial evaluation of new thienopyrimidine derivatives, indicating the significance of heterocyclic chemistry in developing compounds with antimicrobial properties (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Abu Naser, 2006).

Synthesis and Characterization for Biological Activities

Synthesis of Thiopyrimidine, Pyrane, Pyrazoline, and Thiazolopyrimidine Derivatives : Research by Amr et al. (2008) into derivatives of 2-chloro-6-ethoxy-4-acetylpyridine reveals a methodology for synthesizing compounds with analgesic and antiparkinsonian activities, underlining the therapeutic potential of pyridine derivatives (Amr, Maigali, & Abdulla, 2008).

Development of Pyridines with Antimicrobial and Anticancer Properties : A study by Elewa et al. (2021) on the synthesis and evaluation of pyridines from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile demonstrates the compound's capacity for antimicrobial and anticancer activities, showcasing the health-related applications of these molecules (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2S/c26-18-8-6-14(16-4-3-13-28-16)23-25(18)12-9-20-19(27)15-5-7-17(22-21-15)24-10-1-2-11-24/h3-8,13H,1-2,9-12H2,(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGXVGKJFSDHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528404.png)

![1-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2528407.png)

![4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2528408.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2528411.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)

![2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2528417.png)

![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)

![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)